molecular formula C9H16 B3055550 1,2,4,4-Tetramethylcyclopentene CAS No. 65378-76-9

1,2,4,4-Tetramethylcyclopentene

Cat. No.: B3055550
CAS No.: 65378-76-9
M. Wt: 124.22 g/mol
InChI Key: NOZQIIOHDFVATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,4-Tetramethylcyclopentene is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol It is a derivative of cyclopentene, characterized by the presence of four methyl groups attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,4-Tetramethylcyclopentene typically involves the alkylation of cyclopentene with methylating agents under controlled conditions. One common method is the reaction of cyclopentene with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selective methylation at the desired positions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective hydrogenation and methylation of cyclopentene derivatives, resulting in high yields of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2,4,4-Tetramethylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,4-Tetramethylcyclopentene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,4,4-Tetramethylcyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2,4,4-tetramethylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZQIIOHDFVATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215701
Record name 1,2,4,4-Tetramethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65378-76-9
Record name 1,2,4,4-Tetramethylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065378769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,4-Tetramethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,4-Tetramethylcyclopentene
Reactant of Route 2
1,2,4,4-Tetramethylcyclopentene
Reactant of Route 3
1,2,4,4-Tetramethylcyclopentene
Reactant of Route 4
1,2,4,4-Tetramethylcyclopentene
Reactant of Route 5
1,2,4,4-Tetramethylcyclopentene
Reactant of Route 6
1,2,4,4-Tetramethylcyclopentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.